

Comprehensive Technical Guide: Synthesis, Characterization, and Application of 1-Methylpiperidine-2-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-Methylpiperidine-2-carbohydrazide
CAS No.:	89856-16-6
Cat. No.:	B1661337

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Executive Summary

1-Methylpiperidine-2-carbohydrazide is a versatile, nitrogen-rich heterocyclic building block utilized extensively in modern drug discovery. This whitepaper provides a rigorous, field-proven technical guide on its physicochemical profiling, scalable synthesis, and downstream applications, particularly in the development of azapeptides and peptidomimetics.

Chemical Identity & Physicochemical Profiling

1-Methylpiperidine-2-carbohydrazide is characterized by a piperidine ring substituted with an N-methyl group and a carbohydrazide moiety at the C2 position. This specific spatial arrangement imparts unique conformational constraints and basicity, making it an ideal precursor for bioactive scaffolds.

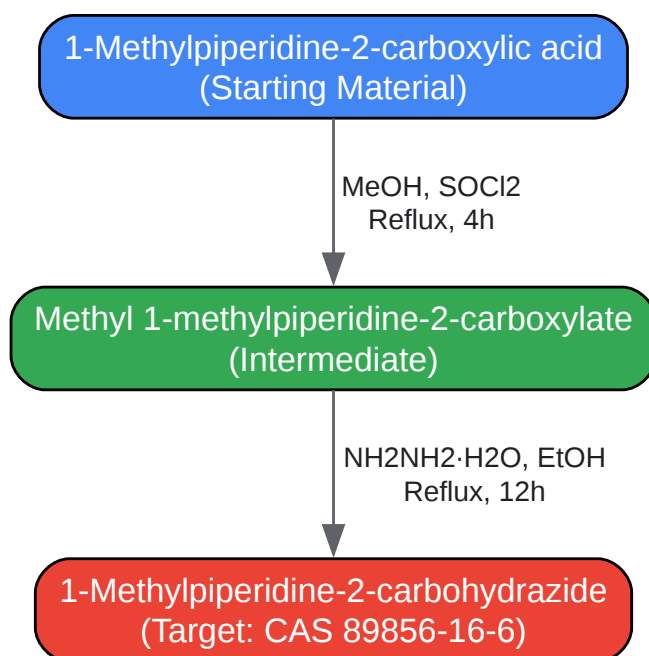
Table 1: Physicochemical Properties of **1-Methylpiperidine-2-carbohydrazide**

Parameter	Value / Description
CAS Number	89856-16-6
Molecular Formula	C 7H 15N 3O
Molecular Weight	157.214 g/mol
Purity Standard	≥ 96% (Typically required for downstream coupling)
Structural Features	Tertiary amine, primary/secondary amine (hydrazide), carbonyl

Mechanistic Rationale for Synthetic Route

The most robust and atom-economical route to synthesize **1-methylpiperidine-2-carbohydrazide** involves a two-step sequence: Fischer esterification followed by hydrazinolysis.

- **Causality in Esterification:** Direct coupling of hydrazine to a carboxylic acid requires expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor yields due to the zwitterionic nature of the starting material. Converting 1-methylpiperidine-2-carboxylic acid to its methyl ester using thionyl chloride (SOCl₂) in methanol generates HCl in situ, which acts as an acid catalyst and drives the equilibrium forward by consuming water[1].
- **Causality in Hydrazinolysis:** The intermediate methyl ester is subjected to nucleophilic acyl substitution using hydrazine hydrate. A large excess of hydrazine (typically 3-5 equivalents) is mandatory to prevent the formation of symmetrical diacylhydrazines (where one hydrazine molecule reacts with two ester molecules)[2].



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Fig 1. Two-step synthetic workflow for **1-Methylpiperidine-2-carbohydrazide**.

Step-by-Step Experimental Protocol

Self-Validating Methodology for Scalable Synthesis

Step 1: Synthesis of Methyl 1-methylpiperidine-2-carboxylate

- Preparation: Suspend 1-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g of substrate) under an inert nitrogen atmosphere.
- Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add thionyl chloride (SOCl₂, 1.5 eq) over 30 minutes. Causality: Slow addition controls the exothermic release of HCl gas and prevents solvent boil-off.
- Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.
- Validation (TLC): Monitor the disappearance of the baseline starting material (using DCM:MeOH 9:1 with ninhydrin stain).

- Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in saturated aqueous NaHCO₃ (pH ~8) and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the intermediate ester.

Step 2: Hydrazinolysis to **1-Methylpiperidine-2-carbohydrazide**

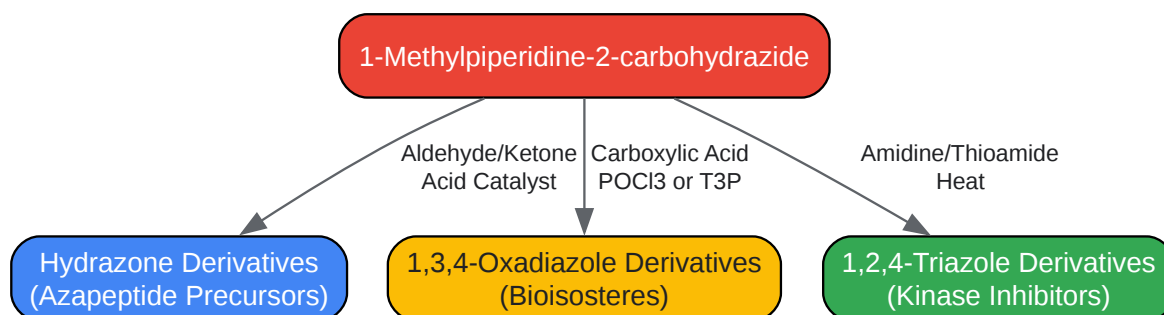
- Preparation: Dissolve the crude methyl ester (1.0 eq) in absolute ethanol (5 mL/g).
- Nucleophilic Attack: Add hydrazine hydrate (NH₂NH₂·H₂O, 64% hydrazine, 4.0 eq) in one portion at room temperature.
- Reaction: Heat the mixture to reflux (78 °C) for 12 hours. Causality: Ethanol is chosen as the solvent because its boiling point provides optimal thermal energy for the substitution without degrading the piperidine ring.
- Validation (LC-MS): Confirm the presence of the product mass [M+H]⁺ = 158.2.
- Isolation: Cool to room temperature and concentrate in vacuo to remove ethanol and excess hydrazine. Co-evaporate with toluene (2x) to azeotropically remove trace water, yielding the title compound as a white to pale-yellow solid.

Applications in Medicinal Chemistry & Drug Discovery

The carbohydrazide functional group is a privileged motif in rational drug design, acting as a critical junction for divergent synthesis.

- Azapeptide Synthesis (Antiviral Agents): Azapeptides, where the α -carbon of an amino acid is replaced by a nitrogen atom, exhibit superior metabolic stability. **1-Methylpiperidine-2-carbohydrazide** and its derivatives are utilized to synthesize azapeptide-based inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[3]. The hydrazide nitrogen acts as the "aza" replacement, allowing for the introduction of covalent warheads that trap the catalytic Cys145 of the viral protease[4].
- Tubulysin Analogues (Cytotoxic Agents): Tubulysins are highly potent microtubule-disrupting tetrapeptides. The N-terminal Mep (N-methylpipercolic acid) residue is crucial for bioactivity[5]. The basicity of the terminal nitrogen is a direct predictor of cytotoxicity.

Hydrazide derivatives of 1-methylpiperidine-2-carboxylic acid serve as advanced intermediates to probe the structure-cytotoxicity relationships of N14-desacetyltubulysin H analogues, enabling the discovery of picomolar-potent cancer therapeutics[6].



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Fig 2. Divergent synthesis of heterocyclic pharmacophores from the carbohydrazide core.

Analytical Characterization & Validation

To ensure trustworthiness in downstream assays, the synthesized **1-methylpiperidine-2-carbohydrazide** must meet strict analytical criteria.

Table 2: Expected Analytical Validation Parameters

Analytical Method	Expected Signals / Signatures
LC-MS (ESI+)	m/z 158.2 [M+H] ⁺
¹ H NMR (400 MHz, CDCl ₃)	δ ~8.50 (br s, 1H, NH), 3.80 (br s, 2H, NH ₂), 2.85-2.95 (m, 1H), 2.65 (dd, 1H), 2.25 (s, 3H, N-CH ₃), 1.20-1.80 (m, 6H, piperidine CH ₂).
¹³ C NMR (100 MHz, CDCl ₃)	δ ~173.5 (C=O), 68.2 (CH), 55.4 (CH ₂), 43.1 (N-CH ₃), 29.5, 25.1, 23.4 (piperidine carbons).

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